molecular formula C22H18F2N2O2 B12863946 N-(3-((3,4-Difluorophenyl)amino)-3-oxo-1-phenylpropyl)benzamide

N-(3-((3,4-Difluorophenyl)amino)-3-oxo-1-phenylpropyl)benzamide

Cat. No.: B12863946
M. Wt: 380.4 g/mol
InChI Key: BPKUXGGKCLHVTN-UHFFFAOYSA-N
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Description

N-(3-((3,4-Difluorophenyl)amino)-3-oxo-1-phenylpropyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with a difluorophenyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3,4-Difluorophenyl)amino)-3-oxo-1-phenylpropyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-difluoroaniline with a suitable acylating agent to form an intermediate, which is then coupled with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like toluene and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-((3,4-Difluorophenyl)amino)-3-oxo-1-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-((3,4-Difluorophenyl)amino)-3-oxo-1-phenylpropyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-((3,4-Difluorophenyl)amino)-3-oxo-1-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3-bromo-benzamide
  • N-(3,4-difluorophenyl)-4-[(methylsulfonyl)amino]benzamide
  • N-(3,4-difluorophenyl)-4-[(phenylsulfonyl)amino]benzamide

Uniqueness

N-(3-((3,4-Difluorophenyl)amino)-3-oxo-1-phenylpropyl)benzamide stands out due to its specific difluorophenyl group, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18F2N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

N-[3-(3,4-difluoroanilino)-3-oxo-1-phenylpropyl]benzamide

InChI

InChI=1S/C22H18F2N2O2/c23-18-12-11-17(13-19(18)24)25-21(27)14-20(15-7-3-1-4-8-15)26-22(28)16-9-5-2-6-10-16/h1-13,20H,14H2,(H,25,27)(H,26,28)

InChI Key

BPKUXGGKCLHVTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC(=C(C=C2)F)F)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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